molecular formula C24H28N4O7 B12308033 (2R)-3-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid

(2R)-3-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid

Cat. No.: B12308033
M. Wt: 484.5 g/mol
InChI Key: YTHKPQSMRZQREU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Fmoc-Azido-tris(ethylenoxy)-L-alanine is a synthetic compound used in various scientific research applications. It is characterized by the presence of an azido group, a fluorenylmethyloxycarbonyl (Fmoc) protecting group, and a tris(ethylenoxy) chain attached to the amino acid L-alanine. This compound is often utilized in peptide synthesis and bioconjugation studies due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-Azido-tris(ethylenoxy)-L-alanine typically involves multiple steps:

    Protection of L-Alanine: The amino group of L-alanine is protected using the Fmoc group.

    Attachment of Tris(ethylenoxy) Chain: The tris(ethylenoxy) chain is attached to the protected L-alanine through a series of coupling reactions.

    Introduction of Azido Group: The azido group is introduced via nucleophilic substitution, often using sodium azide.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated peptide synthesizers and high-purity reagents to ensure consistency and yield.

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-Azido-tris(ethylenoxy)-L-alanine can undergo various chemical reactions, including:

    Substitution Reactions: The azido group can participate in click chemistry reactions, forming triazoles.

    Deprotection Reactions: The Fmoc group can be removed under basic conditions to expose the amino group.

    Coupling Reactions: The compound can be coupled with other molecules using carbodiimide or other coupling agents.

Common Reagents and Conditions

    Sodium Azide: Used for introducing the azido group.

    Piperidine: Commonly used for Fmoc deprotection.

    Carbodiimides: Used for coupling reactions.

Major Products

    Triazoles: Formed from click chemistry reactions.

    Deprotected Amino Acids: Resulting from Fmoc removal.

Scientific Research Applications

N-Fmoc-Azido-tris(ethylenoxy)-L-alanine is used in various fields:

    Chemistry: As a building block in peptide synthesis and click chemistry.

    Biology: For labeling and tracking biomolecules.

    Medicine: In drug development and delivery systems.

    Industry: In the production of specialized polymers and materials.

Mechanism of Action

The compound exerts its effects through its functional groups:

    Azido Group: Participates in click chemistry, forming stable triazole linkages.

    Fmoc Group: Protects the amino group during synthesis, which can be selectively removed.

    Tris(ethylenoxy) Chain: Provides solubility and flexibility to the molecule.

Comparison with Similar Compounds

Similar Compounds

    N-Fmoc-Azido-L-alanine: Lacks the tris(ethylenoxy) chain.

    N-Fmoc-Azido-tris(ethylenoxy)-glycine: Similar structure but with glycine instead of alanine.

Uniqueness

N-Fmoc-Azido-tris(ethylenoxy)-L-alanine is unique due to its combination of an azido group, Fmoc protection, and a flexible tris(ethylenoxy) chain, making it versatile for various synthetic and research applications.

Properties

Molecular Formula

C24H28N4O7

Molecular Weight

484.5 g/mol

IUPAC Name

3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C24H28N4O7/c25-28-26-9-10-32-11-12-33-13-14-34-16-22(23(29)30)27-24(31)35-15-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,21-22H,9-16H2,(H,27,31)(H,29,30)

InChI Key

YTHKPQSMRZQREU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(COCCOCCOCCN=[N+]=[N-])C(=O)O

Origin of Product

United States

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